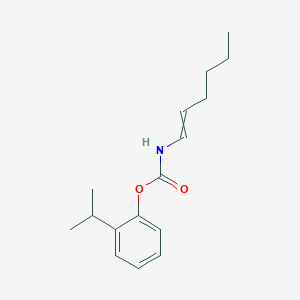
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethylidene group and a dodecanedioate backbone. Its chemical properties make it a subject of interest for researchers exploring new synthetic pathways and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate typically involves multiple steps, starting with the preparation of the dodecanedioate backbone. One common method involves the esterification of dodecanedioic acid with ethanol to form diethyl dodecanedioate. This intermediate is then subjected to a series of reactions to introduce the aminoethylidene group.
Esterification: Dodecanedioic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl dodecanedioate.
Amination: The diethyl dodecanedioate is then reacted with an amine, such as ethylamine, under controlled conditions to introduce the aminoethylidene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminoethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate can be compared with other similar compounds, such as:
Diethyl 6-(1-aminoethylidene)-7-oxooctanedioate: Similar structure but with a shorter carbon chain.
Diethyl 6-(1-aminoethylidene)-7-oxodecanedioate: Similar structure but with a different carbon chain length.
Diethyl 6-(1-aminoethylidene)-7-oxoundecanedioate: Similar structure but with a different carbon chain length.
These comparisons highlight the uniqueness of this compound in terms of its specific carbon chain length and functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89991-40-2 |
|---|---|
Molecular Formula |
C18H31NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
diethyl 6-(1-aminoethylidene)-7-oxododecanedioate |
InChI |
InChI=1S/C18H31NO5/c1-4-23-17(21)12-8-6-10-15(14(3)19)16(20)11-7-9-13-18(22)24-5-2/h4-13,19H2,1-3H3 |
InChI Key |
BAVPUQNXJFFMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=C(C)N)C(=O)CCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


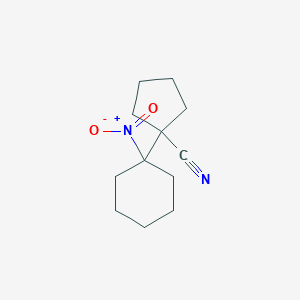
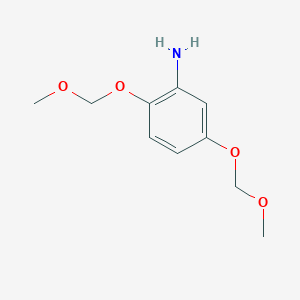
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
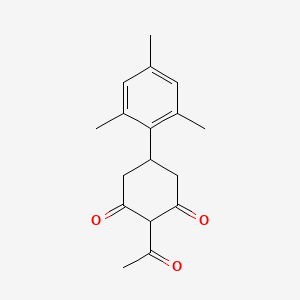
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
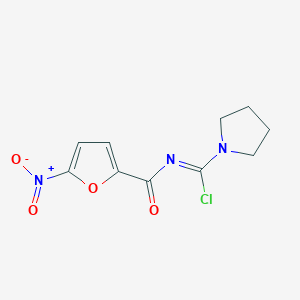
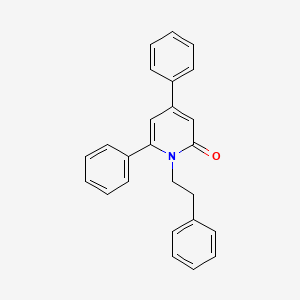
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)
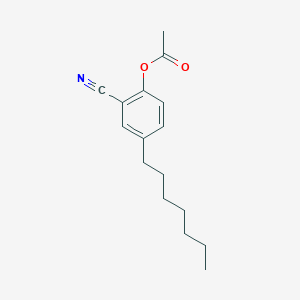
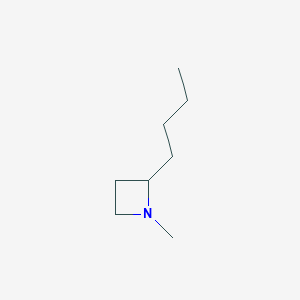
![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
